Cas no 1628502-61-3 (2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
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- 2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- インチ: 1S/C14H20BFO3/c1-6-17-12-8-7-10(16)9-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
- InChIKey: PPUOUUGRWIYVLE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 306
- トポロジー分子極性表面積: 27.7
2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7190662-5.0g |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628502-61-3 | 5.0g |
$493.0 | 2023-07-06 | ||
Enamine | EN300-7190662-0.1g |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628502-61-3 | 0.1g |
$150.0 | 2023-07-06 | ||
Enamine | EN300-7190662-0.25g |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628502-61-3 | 0.25g |
$156.0 | 2023-07-06 | ||
Enamine | EN300-7190662-2.5g |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628502-61-3 | 2.5g |
$332.0 | 2023-07-06 | ||
Enamine | EN300-7190662-10.0g |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628502-61-3 | 10.0g |
$733.0 | 2023-07-06 | ||
Enamine | EN300-7190662-1.0g |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628502-61-3 | 1.0g |
$169.0 | 2023-07-06 | ||
Enamine | EN300-7190662-0.5g |
2-(2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1628502-61-3 | 0.5g |
$163.0 | 2023-07-06 |
2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Professional Introduction to Compound with CAS No. 1628502-61-3 and Product Name: 2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound with the CAS number 1628502-61-3 and the product name 2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a significant advancement in the field of organoboron chemistry. This boronic ester derivative has garnered considerable attention due to its unique structural features and versatile applications in synthetic chemistry and pharmaceutical research. The presence of a fluorinated aromatic ring and an ethoxy substituent enhances its reactivity, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal in the construction of complex molecular frameworks, particularly in the development of novel therapeutic agents.
In recent years, the demand for efficient and selective synthetic methodologies has driven the exploration of new boron-containing reagents. The tetramethyl-substituted dioxaborolane core in this compound imparts enhanced stability and facilitates easier handling under various reaction conditions. This stability is crucial for industrial-scale applications where reproducibility and yield are paramount. Furthermore, the 1,3,2-dioxaborolane moiety is known for its compatibility with a wide range of palladium catalysts, enabling diverse transformations that are indispensable in modern drug discovery.
Recent studies have highlighted the utility of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as metabolic stability and lipophilicity. The 2-(2-Ethoxy-5-fluorophenyl) part of the molecule serves as an excellent scaffold for designing bioactive molecules. For instance, fluorine atoms can enhance binding affinity to biological targets by improving hydrophobic interactions or by participating in specific dipole-dipole interactions. This feature has been leveraged in the development of small-molecule inhibitors targeting various diseases.
The compound's potential extends beyond pharmaceutical applications into materials science. Boron-containing polymers and coatings are increasingly being explored for their exceptional thermal and chemical resistance properties. The tetramethyl structure contributes to these desirable characteristics by providing rigidity and stability to the polymer backbone. Researchers have demonstrated that incorporating this boronic ester into polymeric matrices can lead to novel materials with enhanced durability and functionality.
From a synthetic perspective, the reactivity of 2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for facile functionalization at multiple positions. This flexibility is particularly useful in constructing heterocyclic compounds, which are prevalent in biologically active molecules. For example, palladium-catalyzed borylation followed by Suzuki coupling enables the introduction of aryl groups at specific positions within a ring system. Such transformations have been employed in the synthesis of antiviral and anticancer agents.
The compound's compatibility with green chemistry principles is another noteworthy aspect. Modern synthetic protocols emphasize minimizing waste and using environmentally benign reagents. The boronic ester can be generated through catalytic processes that require minimal stoichiometric metal usage. Additionally, its stability under ambient conditions reduces the need for harsh solvents or extreme temperatures, aligning with sustainable manufacturing practices.
In conclusion, 2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1628502-61-3) stands out as a versatile building block with broad applicability across multiple scientific domains. Its unique structural features make it an indispensable tool for synthetic chemists working on complex molecular architectures. As research continues to uncover new methodologies for utilizing boron-containing compounds, this particular derivative is poised to play a pivotal role in advancing both academic research and industrial applications.
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